4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one
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Overview
Description
4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one typically involves the reaction of 2-chloro-1,3-thiazole with butan-2-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-thiazole: A precursor in the synthesis of 4-(2-Chloro-1,3-thiazol-5-yl)butan-2-one.
4-(1,3-Thiazol-5-yl)butan-2-one: Similar structure but lacks the chlorine atom.
2,4-Disubstituted thiazoles: These compounds have similar biological activities and are used in similar applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H8ClNOS |
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Molecular Weight |
189.66 g/mol |
IUPAC Name |
4-(2-chloro-1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c1-5(10)2-3-6-4-9-7(8)11-6/h4H,2-3H2,1H3 |
InChI Key |
KCZRDIFJONJFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN=C(S1)Cl |
Origin of Product |
United States |
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